molecular formula C11H13N3O2 B3200576 Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1018305-95-7

Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3200576
CAS No.: 1018305-95-7
M. Wt: 219.24 g/mol
InChI Key: CKLLROLQBJFDER-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its presence in various biologically active molecules, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . The use of solid support catalysts such as aluminum oxide or titanium tetrachloride has also been reported .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLLROLQBJFDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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